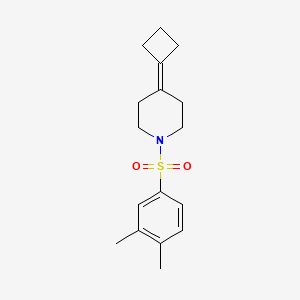

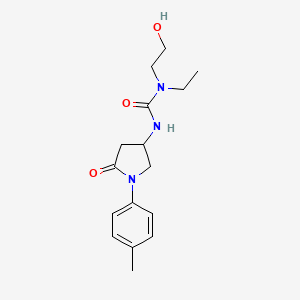

![molecular formula C25H29N5OS B3015105 2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-53-2](/img/structure/B3015105.png)

2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class . These compounds are known for their diverse biological activities and are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement . This method offers a simple and straightforward approach for the formation of functionalized [1,2,4]triazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .Molecular Structure Analysis

The molecular structure of this compound, like other [1,2,4]triazolo[1,5-a]pyridines, is characterized by a triazole ring fused with a pyridine ring . The exact structure would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other [1,2,4]triazolo[1,5-a]pyridines. These compounds can be synthesized through a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .Scientific Research Applications

Luminescent Material Development

This compound’s structure suggests potential use in the development of luminescent materials. Coordination polymers with triazolopyrimidine derivatives have been studied for their multiresponsive luminescent properties, which can be sensitive to external stimuli such as light, temperature, and chemical environment . These materials could be used for creating sensors or displays.

Antitumor Activity

The triazolopyrimidine core is structurally similar to other compounds that have demonstrated antitumor activities . Research into this application could explore the compound’s efficacy in inhibiting the growth of cancer cells, potentially leading to new cancer treatments.

Antibiotic and Pesticide Detection

Compounds with a triazolopyrimidine moiety have shown promise in the sensitive detection of antibiotics and pesticides . This compound could be part of sensors that help monitor environmental samples or food products for contamination.

Synthesis of Novel Organic Compounds

The compound’s structure is conducive to further chemical modifications, making it a valuable starting point for the synthesis of a wide range of organic molecules. This could include the development of new pharmaceuticals, agrochemicals, or materials with unique properties .

Catalyst Design

Given its complex structure, this compound could serve as a ligand in catalyst design. Catalysts containing triazolopyrimidine derivatives could be used to accelerate chemical reactions in industrial processes or organic synthesis .

Pharmacological Research

The compound’s structural similarity to known bioactive molecules suggests potential pharmacological applications. It could be investigated for its interaction with biological targets, which may lead to the discovery of new drugs .

Chemical Database Enrichment

As a unique chemical entity, this compound enriches chemical databases, aiding researchers in cross-referencing and identifying compounds with similar structures or properties for various scientific studies .

properties

IUPAC Name |

2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-6-32-25-28-24-26-17(5)21(23(31)27-20-10-8-7-9-16(20)4)22(30(24)29-25)19-13-11-18(12-14-19)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPHBGSPFJEWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

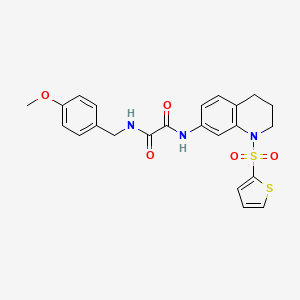

![6-Azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B3015024.png)

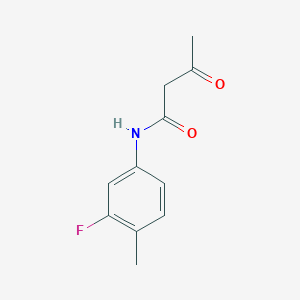

![N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3015026.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B3015032.png)

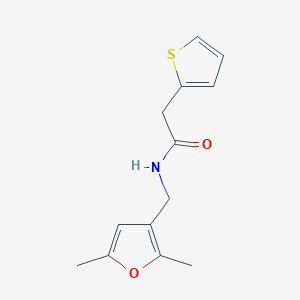

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)

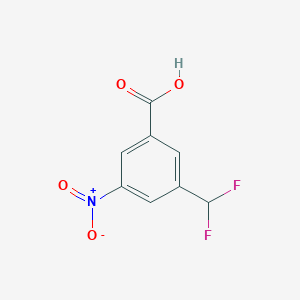

![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)

![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)

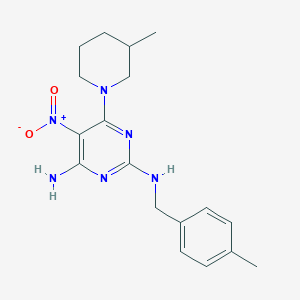

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)